1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to esterification with methoxycarbonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid: This compound has a trifluoromethyl group instead of a methoxycarbonyl group, which can influence its reactivity and applications.
1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a methoxymethyl group, which also affects its chemical properties and uses.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of protecting groups and functional groups, making it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions while protecting the amine group is a valuable feature in complex synthetic pathways.
Properties
Molecular Formula |
C12H19NO6 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(10(16)18-4)5-8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
XNWGFGIBQNUHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(=O)OC |
Origin of Product |
United States |
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